Clinical trials have extensively studied loratadine's efficacy in managing allergic rhinitis symptoms.
Research shows loratadine provides relief from allergy symptoms within 1-3 hours of administration, making it a fast-acting option [Double-blind placebo-controlled study of loratadine, mequitazine, and placebo in the symptomatic treatment of seasonal allergic rhinitis, PubMed ()].
Studies demonstrate that a single daily dose of loratadine can effectively control allergy symptoms for up to 24 hours [Onset of action for loratadine tablets for the symptomatic control of seasonal allergic rhinitis in adults challenged with ragweed pollen in the Environmental Exposure Unit: a post hoc analysis of total symptom score, Allergy, Asthma & Clinical Immunology ()].
While loratadine is a well-established treatment for allergies, ongoing research explores its potential applications in other areas:
Loratadine is a second-generation antihistamine primarily used to alleviate symptoms associated with allergic rhinitis and chronic urticaria. It is known for its non-sedating properties, making it preferable for daytime use compared to first-generation antihistamines. Loratadine functions as a selective inverse agonist of peripheral histamine H1 receptors, effectively blocking the action of histamine, which is responsible for allergy symptoms such as sneezing, itching, and watery eyes .
Loratadine works by competitively blocking histamine H₁ receptors, particularly those located in peripheral tissues. Histamine is a chemical mediator released by immune cells during an allergic reaction, triggering symptoms like runny nose, itchy eyes, and sneezing. By binding to these receptors, loratadine prevents histamine from exerting its effects, alleviating allergy symptoms.
Loratadine undergoes extensive metabolism in the liver, primarily via the cytochrome P450 enzyme system, specifically CYP3A4 and CYP2D6. This metabolic process converts loratadine into its active metabolite, descarboethoxyloratadine, which exhibits four times the antihistaminic potency of loratadine itself . The major reactions include:
Loratadine's primary mechanism involves the blockade of H1 receptors located in various tissues, including respiratory smooth muscle and vascular endothelial cells. This action results in decreased vascular permeability and bronchodilation. Additionally, loratadine exhibits anti-inflammatory properties by modulating cytokine release and suppressing the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . Its effects typically peak within 8 to 12 hours post-administration, with a biological half-life of approximately 8 hours for loratadine and 27 hours for its active metabolite .
The synthesis of loratadine involves several steps:
Loratadine is widely used in clinical settings for:
It is available in various forms including tablets, syrup, and melt-in-the-mouth formulations.
Loratadine can interact with several substances that may alter its pharmacokinetics:
Monitoring is recommended when patients are on multiple medications that may affect loratadine metabolism or efficacy .
Loratadine shares structural similarities with other compounds in the antihistamine class. Here are some notable comparisons:
| Compound | Class | Sedative Effects | Unique Features |
|---|---|---|---|
| Desloratadine | Second-generation | Minimal | Active metabolite of loratadine; more potent |
| Cetirizine | Second-generation | Low | Has minor sedative effects; rapid onset |
| Levocetirizine | Second-generation | Minimal | Enantiomer of cetirizine; higher potency |
| Fexofenadine | Second-generation | Minimal | Does not require metabolic activation |
| Diphenhydramine | First-generation | High | Significant sedative effects; crosses blood-brain barrier |
Loratadine's uniqueness lies in its minimal sedation profile compared to first-generation antihistamines while maintaining effective relief from allergy symptoms through selective H1 receptor antagonism .
Loratadine exhibits a complex tricyclic structure featuring a benzocycloheptapyridine core system with an attached piperidine carboxylate moiety [1]. The compound is characterized as a 6,11-dihydro-5H-benzo [5] [6]cyclohepta[1,2-b]pyridine substituted by a chloro group at position 8 [1]. The structural framework consists of three fused ring systems: a benzene ring, a cycloheptene ring, and a pyridine ring, with the piperidine carboxylate group connected through an ethylidene linkage [3] [4].
The molecular architecture demonstrates significant conformational complexity due to the presence of flexible cycloheptane and piperidine rings [12]. Crystallographic studies reveal that the compound can adopt different conformational states, particularly involving the carbamate tail and cycloheptane bridge regions [12].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C22H23ClN2O2 | [1] [2] [3] |
| Molecular Weight | 382.88 g/mol | [3] [4] [15] |
| Monoisotopic Mass | 382.144806 Da | [3] [13] |
| Average Mass | 382.883 Da | [10] [13] |
The molecular formula indicates the presence of 22 carbon atoms, 23 hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms [1] [2]. The relatively high molecular weight of 382.88 g/mol reflects the complex polycyclic structure with multiple heteroatoms [4] [15].
The atomic composition of loratadine reveals a balanced distribution of heteroatoms within the organic framework [23] [24]. The compound contains two nitrogen atoms: one pyridine nitrogen within the tricyclic system and one tertiary nitrogen in the piperidine ring [20]. The two oxygen atoms are both associated with the carboxylate functional group, serving as carbonyl and ether oxygens respectively [4]. The single chlorine atom is positioned on the benzene ring portion of the tricyclic system, specifically at the 8-position [1] [20].
The International Union of Pure and Applied Chemistry systematic name for loratadine is ethyl 4-{13-chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene}piperidine-1-carboxylate [10] [11]. Alternative International Union of Pure and Applied Chemistry nomenclature includes ethyl 4-(8-chloro-5,6-dihydro-11H-benzo [5] [6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate [4] [8].
The systematic naming reflects the complex polycyclic structure, with the tricyclic designation indicating the three fused ring systems and the azatricyclo terminology specifying the nitrogen-containing heterocyclic framework [10] [13].
| Identifier | Value |
|---|---|
| Chemical Abstracts Service Number | 79794-75-5 |
| European Community Number | 935-907-9, 616-734-5 |
| Material Data Safety Sheet Number | MFCD00672869 |
The Chemical Abstracts Service registry number 79794-75-5 serves as the unique numerical identifier for loratadine in chemical databases worldwide [1] [4] [6]. This identifier has been consistently maintained across all major chemical information systems and regulatory databases [7] [8].
The International Chemical Identifier for loratadine is InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 [10] [13]. The corresponding International Chemical Identifier Key is JCCNYMKQOSZNPW-UHFFFAOYSA-N [4] [10] [13].
These standardized identifiers provide unambiguous representation of the molecular structure and enable precise database searches across global chemical information systems [10] [13].
The Simplified Molecular Input Line Entry System notation for loratadine is CCOC(=O)N1CCC(CC1)=C2C3=C(CCC4=C2N=CC=C4)C=C(Cl)C=C3 [8] [11] [13]. Alternative representations include CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 [1] [25].
This linear notation system provides a compact textual representation of the molecular structure that can be processed by computational chemistry software for structure generation and analysis [11] [25].
Loratadine exists as a solid at room temperature, typically appearing as a white to off-white crystalline powder [6] [15]. The compound demonstrates polymorphic behavior, with at least two distinct crystalline forms identified through X-ray crystallographic analysis [12]. Form I crystallizes in the monoclinic space group C2/c with disorder in the carbamate tail region, while Form II also adopts the monoclinic C2/c space group but exhibits disorder in the cycloheptane bridge [12].
The physical appearance is described as white to almost white powder to crystal, with high purity preparations showing minimal coloration [15] [25].
| Property | Value | Reference |
|---|---|---|
| Melting Point | 134-136°C | [10] [14] [16] |
| Alternative Melting Point | 135.0-139.0°C | [15] |
| Alternative Melting Point | 137°C | [15] |
| Boiling Point | 531.3±50.0°C at 760 mmHg | [16] |
| Flash Point | 275.1±30.1°C | [16] |
The melting point of loratadine shows some variation in reported values, ranging from 132°C to 139°C depending on the purity and crystalline form of the sample [14] [15] [16]. The high boiling point of approximately 531°C reflects the substantial molecular weight and extensive intermolecular interactions characteristic of the polycyclic structure [16].
Collision cross section measurements for loratadine have been determined using drift tube ion mobility mass spectrometry under various ionization conditions [1] [22]. The collision cross section values provide important information about the three-dimensional structure and gas-phase conformations of the molecule [22].
| Ionization State | Collision Cross Section (Ų) | Ionization Method | Buffer Gas |
|---|---|---|---|
| [M+H]+ | 187.4 | Electrospray Ionization | N2 |
| [M+H]+ | 187.9 | Atmospheric Pressure Chemical Ionization | N2 |
| [M+Na]+ | 195.1 | Electrospray Ionization | N2 |
| [M+H]+ | 185.71 | Traveling Wave | N2 |
| [M+Na]+ | 191.23 | Traveling Wave | N2 |
These measurements demonstrate that the collision cross section varies depending on the ionization method and adduct formation, with sodium adducts generally showing larger cross sections than protonated species [1].
Loratadine contains several distinct functional groups that contribute to its chemical properties and biological activity [20] [24]. The primary functional groups include a carbamate ester group (-COOC2H5), a tertiary amine within the piperidine ring, an aromatic halide (chlorobenzene), and a pyridine nitrogen [20] [24].
The carbamate functionality represents a neutral ester linkage that replaces the basic tertiary amino group found in related antihistamines such as azatadine [20]. This structural modification significantly reduces the basicity of the molecule and contributes to its reduced central nervous system penetration [20].
The chlorine substituent on the benzene ring provides electron-withdrawing character and influences the overall electronic distribution within the tricyclic system [20]. The pyridine nitrogen serves as a potential hydrogen bond acceptor and contributes to the compound's receptor binding characteristics [17].
The primary reactive centers in loratadine are associated with the nitrogen-containing functional groups and the ester linkage [18] [24]. The pyridine nitrogen exhibits weak basicity with a measured pKa value of 5.25, indicating limited protonation under physiological conditions [18]. The piperidine nitrogen within the carbamate group shows reduced basicity compared to free tertiary amines due to the electron-withdrawing effect of the carbonyl group [18].
The ester functionality represents a potential site for hydrolytic metabolism, particularly under acidic or basic conditions [18]. The chlorine substituent on the aromatic ring is relatively unreactive under normal conditions but may participate in specific substitution reactions under forcing conditions [20].
Loratadine demonstrates weak basic properties due to the presence of the pyridine nitrogen [18]. Spectrophotometric studies in Britton-Robinson buffer at 25°C have determined the acidity constant (pKa) to be 5.25 [18]. This relatively low pKa value indicates that loratadine exists predominantly in its neutral form under physiological pH conditions [18].
The weak basicity of loratadine represents a significant difference from first-generation antihistamines, which typically exhibit much higher basicity due to the presence of free tertiary amino groups [18]. The reduced basicity contributes to the compound's improved selectivity for peripheral histamine receptors and reduced central nervous system effects [20].
Loratadine demonstrates significant structural relationships with other antihistamine compounds, particularly azatadine and cyproheptadine [6] [20]. The compound is structurally classified as a derivative of azatadine, with specific modifications that alter its pharmacological profile [20].
The key structural difference between loratadine and azatadine lies in the replacement of the basic tertiary amino group with a neutral carbamate ester functionality [20]. Additionally, loratadine features a chlorine substituent on the benzene ring, which is absent in azatadine [20]. These modifications preserve the antihistaminic activity while significantly reducing central nervous system penetration [20].
Loratadine also shares structural similarities with tricyclic antidepressants due to its three-ring system architecture [6] [20]. However, the presence of the pyridine ring and the specific substitution pattern distinguish it from typical tricyclic compounds [20].
Loratadine exhibits complex molecular geometry characterized by multiple flexible components that can adopt different conformational states [12]. Crystallographic analysis reveals that the molecule contains four primary torsional degrees of freedom that influence its overall three-dimensional structure [12].
The tricyclic core system maintains a relatively rigid framework, while the cycloheptane ring and piperidine ring demonstrate significant conformational flexibility [12]. The cycloheptane ring can adopt different boat and chair conformations, with ring-flipping occurring at specific carbon centers [12].
Detailed crystallographic studies have provided insights into the specific bond angles and lengths within the loratadine structure [12]. The cycloheptane ring exhibits a twisted boat conformation to minimize steric interactions between hydrogen atoms at specific carbon positions [12].
The piperidine ring adopts a chair conformation with the nitrogen atom positioned either in a forward or backward orientation relative to the tricyclic system [12]. This conformational preference influences the overall molecular geometry and affects intermolecular interactions in the crystal lattice [12].
Loratadine demonstrates conformational polymorphism with distinct preferred conformations observed in different crystal forms [12]. Form I exhibits disorder in the carbamate tail region, with two different conformational states related by rotation around the C-O-C-C torsion angle [12]. These conformers exist in an approximately equal ratio of 0.51:0.49 [12].
Form II shows conformational disorder in the cycloheptane bridge region, with two conformations differing in the positioning of specific carbon atoms [12]. The conformational flexibility results in different intermolecular interactions and packing arrangements within the crystal structure [12].
Two-dimensional Nuclear Magnetic Resonance techniques, particularly heteronuclear single quantum coherence spectroscopy correlating proton and carbon-13 nuclei, provide detailed connectivity information essential for complete structural elucidation [2]. The experimental data demonstrate excellent spectrum assessment quality, enabling precise assignment of all nuclear environments within the loratadine molecular framework [1] [3]. These Nuclear Magnetic Resonance methodologies have proven invaluable for confirming the tricyclic structure and identifying specific conformational arrangements, particularly regarding the ethyl carbamate functionality and the flexible cycloheptane bridge system.
Fourier Transform Infrared spectroscopy provides essential functional group identification and molecular interaction analysis for loratadine characterization. The carbonyl stretching vibration appears at 1703 wavenumbers in the free compound, shifting to 1676 wavenumbers upon inclusion complex formation, indicating significant electronic environment modifications [4] [5] [6]. Carbon-oxygen stretching frequencies demonstrate similar behavior, with the free loratadine exhibiting absorption at 1227 wavenumbers, which shifts to 1235 wavenumbers in complexed forms, representing an upward frequency shift characteristic of coordination interactions [4] [6].
Hydroxyl stretching vibrations in associated systems show frequency shifts from 1646 to 1640 wavenumbers, providing evidence for hydrogen bonding interactions [4] [6]. Aromatic carbon-hydrogen stretching occurs in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretching appears at 2800-3000 wavenumbers [5]. These spectroscopic signatures enable differentiation between various solid-state forms and provide quantitative analysis capabilities through curve-fitting methodologies that discriminate individual components in complex mixtures.
Mass spectrometry analysis of loratadine employs electrospray ionization in positive mode, generating the protonated molecular ion at mass-to-charge ratio 383.17 as the base peak [7] [8] [9] [10]. Primary fragmentation produces a major product ion at mass-to-charge ratio 337.03, representing loss of the ethyl carbamate moiety [7] [8] [9]. Secondary fragmentation pathways yield product ions at mass-to-charge ratios 259.54 and 294.32, providing structural confirmation through characteristic fragmentation patterns [8] [9].
Ion trap and triple quadrupole mass spectrometry systems demonstrate exceptional sensitivity for quantitative analysis, with detection capabilities extending to picogram levels [7] [11] [8] [9]. Collision-induced dissociation experiments with variable collision energies enable detailed fragmentation pathway elucidation, supporting structural confirmation and impurity identification [8] [9] [10]. The hydrochloride salt form exhibits a different ionization pattern with the molecular ion appearing at mass-to-charge ratio 419.34, facilitating salt form identification and quantification [12].
Ultraviolet-Visible spectroscopic analysis reveals maximum absorption wavelengths at 275-276 nanometers in aqueous medium at neutral pH conditions [13] [14] [15] [16]. Secondary absorption features appear at 246 nanometers under neutral to basic conditions, providing additional spectroscopic identification criteria [17]. Linear dynamic ranges typically span 0.05-9.0 micromolar concentrations with correlation coefficients ranging from 0.9983 to 0.9989, demonstrating excellent quantitative reliability [13] [14] [18].
Detection and quantification limits achieve 0.0705 and 0.213 micrograms per milliliter respectively, utilizing signal-to-noise ratios of 3 and 10 for these determinations [19]. Solvent system optimization using 0.1 normal hydrochloric acid in methanol provides enhanced sensitivity and reproducibility for analytical applications [14] [15]. Molar absorptivity measurements at 466 nanometers yield values of 17,918.92 liters per mole per centimeter, enabling precise quantitative determinations in pharmaceutical formulations [19].
High-Performance Liquid Chromatography represents the most widely employed analytical technique for loratadine separation and quantification. Standard reversed-phase methods utilize octadecylsilane columns with dimensions of 250 × 4.6 millimeters packed with 5-micrometer particles [20] [21] [22] [23] [24]. Mobile phase compositions typically consist of acetonitrile and phosphoric acid in 35:65 volumetric ratios, delivered at flow rates of 1.0 milliliters per minute [20] [21] [22] [23]. Detection wavelengths of 250 nanometers provide optimal sensitivity with retention times of approximately 3.2 minutes [20] [7] [21] [23].
Liquid chromatography-tandem mass spectrometry methods achieve exceptional sensitivity using shorter columns (100 × 3.0 millimeters, 3.5-micrometer particles) with acetonitrile and 0.4% formic acid mobile phases in 8:92 ratios [20] [7] [23] [25]. These methods demonstrate linear ranges from 0.52 to 52.3 nanograms per milliliter with correlation coefficients exceeding 0.994 [20] [7] [21] [24]. Recovery percentages consistently approach 100% with precision values below 10% relative standard deviation [20] [21] [24] [26].
Micellar liquid chromatography utilizing monolithic columns provides rapid analysis with fluorescence detection at excitation wavelength 280 nanometers and emission wavelength 440 nanometers [23] [24] [25]. These methods achieve analysis times below 5 minutes with linear ranges of 20.0-200.0 nanograms per milliliter and detection limits of 15.0 nanograms per milliliter [20] [21] [22] [24]. Recovery percentages exceed 97% with precision below 2% relative standard deviation, making these methods suitable for routine pharmaceutical analysis [20] [21] [24] [25].
Gas chromatographic analysis employs fused-silica capillary columns with nitrogen carrier gas and nitrogen-specific detection systems [27] [28] [29]. Linear ranges extend from 0.1 to 30 nanograms per milliliter with quantification limits of 0.1 nanograms per milliliter [27] [28] [29]. Precision and accuracy parameters both achieve values below 12%, demonstrating acceptable analytical performance [27] [28]. Sample preparation requires liquid-liquid extraction procedures to remove matrix interferences and concentrate analytes [27] [28] [29].
Gas chromatography-mass spectrometry methods utilize capillary columns with helium carrier gas and electron ionization at 70 electron volts energy [30] [27] [28]. These systems provide enhanced specificity through mass spectral identification while maintaining linear ranges of 0.5-50 nanograms per milliliter [27] [28] [29]. Precision and accuracy values below 15% ensure reliable quantitative performance for pharmacokinetic and bioequivalence studies [27] [28]. Organic solvent extraction procedures effectively isolate loratadine from biological matrices prior to chromatographic analysis [27] [28] [29].
Thin-Layer Chromatography provides rapid screening and preliminary separation capabilities using silica gel stationary phases [20] [31] [32] [33]. Mobile phase systems employing methanol and ammonia in 10:0.15 ratios enable effective compound separation with retention factor values between 0.2 and 0.8 [20] [31] [34]. Densitometric detection at 246 nanometers provides quantification capabilities with linear ranges of 1.25-7.50 micrograms per spot [20] [31] [34].
Advanced salting-out Thin-Layer Chromatography techniques utilize modified silica phases with salt-containing mobile phase systems [31] [34]. These methods achieve simultaneous determination of loratadine and related compounds with linear ranges extending from 100 to 2000 micrograms per milliliter [31] [34]. Detection and quantification limits reach 7.84 and 30.06 micrograms per milliliter respectively, with correlation coefficients of 0.997 and recovery percentages exceeding 95% [31] [34]. Ultraviolet detection at 254 nanometers provides adequate sensitivity for pharmaceutical quality control applications [20] [31] [32] [34].
X-ray diffraction analysis reveals that loratadine exists in multiple polymorphic forms with distinct crystallographic characteristics. Form I, the thermodynamically stable polymorph, crystallizes in the monoclinic space group C2/c with unit cell parameters of a = 28.302 Å, b = 4.996 Å, c = 29.154 Å, and β = 109.158° [35] [36] [37] [38] [39] [40]. The crystal structure exhibits characteristic diffraction peaks at 2θ values of 13.0°, 15.1°, 16.4°, 21.0°, 24.0°, and 30.5°, providing definitive identification criteria [35] [36] [37] [38] [39] [40].
Form II represents a metastable polymorph that also crystallizes in the C2/c space group but demonstrates different disorder characteristics and enhanced solubility properties [35] [36] [37] [38] [41]. Electron diffraction techniques combined with density functional theory calculations have successfully determined the crystal structure of this metastable form, revealing similar unit cell dimensions but distinct molecular arrangements [35] [36] [37] [38] [41]. The enhanced solubility of Form II makes it pharmaceutically attractive despite its metastable nature.
Multiple polymorphic forms of loratadine have been identified and characterized through systematic crystallographic analysis. Form B represents a newly discovered polymorph prepared from 20% methanol and 80% water mixtures, exhibiting a unique acicular crystal structure with distinctly different powder diffraction patterns [42] [43] [44]. This form demonstrates higher equilibrium solubility compared to Form A and undergoes thermal conversion to the stable form at 93.9°C [42] [43] [44].
Configurational disorder analysis reveals that Form I exhibits ethyl carbamate tail disorder in an approximately 50:50 ratio, while Form II displays cycloheptane bridge disorder [35] [36] [37] [38]. The amorphous form shows complete disorder and crystallizes at 106.7°C to produce Form B, which subsequently converts to Form A upon further heating [42] [43] [45] [44]. Co-crystalline forms with oxalic acid and succinic acid demonstrate ordered structures with improved solubility characteristics, crystallizing in P21/c space group with six formula units per unit cell and distinctive diffraction patterns at 5.28°, 10.09°, 12.06°, 15.74°, 21.89°, and 28.59° for the oxalic acid co-crystal [46] [47] [48] [49].
Differential Scanning Calorimetry analysis reveals that loratadine exhibits a melting point range of 134.43-136°C with a heat of fusion of 81.41 joules per gram [50] [51] [52] [53] [54]. These thermal characteristics provide definitive identification criteria and purity assessment capabilities for pharmaceutical applications. Glass transition temperature measurements demonstrate variability depending on quench-cooling conditions, with rapid cooling rates producing materials with lower physical stability [45] [51].
Crystallization behavior analysis shows that amorphous loratadine undergoes crystallization to Form B at 106.7°C during non-isothermal heating [42] [43] [45] [44]. Polymorphic transformation studies reveal that Form B converts exothermally to Form A at 93.9°C, establishing the relative stability relationships between different solid-state forms [42] [43] [45] [44]. Dynamic fragility measurements and heat capacity determinations provide insight into molecular mobility characteristics in both glassy and crystalline states [45] [51].
Thermogravimetric Analysis demonstrates that loratadine undergoes thermal decomposition in the 200-400°C temperature range with minimal weight loss below 200°C [50] [52] [53]. Single-step decomposition occurs under nitrogen atmosphere, while air atmosphere produces different decomposition profiles with multiple exothermic events between 170-680°C [50] [52]. Weight loss measurements at 200°C show less than 2.0% mass change, indicating excellent thermal stability under normal pharmaceutical processing conditions [53].
Kinetic analysis using the Flynn-Wall-Ozawa method yields activation energy values of 91 ± 1 kilojoules per mole for the primary decomposition process [50] [52]. These thermal stability parameters provide essential information for pharmaceutical manufacturing processes, storage condition optimization, and shelf-life prediction. Comparative analysis between loratadine and its active metabolite desloratadine reveals similar thermal behavior patterns, supporting their structural relationship and pharmaceutical compatibility [53].